Calcium dipicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

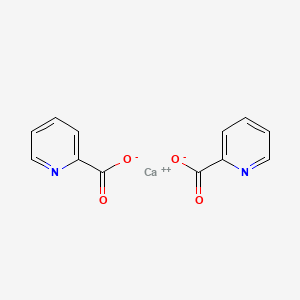

Molecular Formula |

C12H8CaN2O4 |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

calcium;pyridine-2-carboxylate |

InChI |

InChI=1S/2C6H5NO2.Ca/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

InChI Key |

DLHXTEGKGWRZCW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Calcium Dipicolinate in the Resilience and Lifecycle of Bacterial Endospores

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bacterial endospores represent a profound example of cellular dormancy and resilience, capable of withstanding extreme environmental insults that are lethal to their vegetative counterparts. Central to this extraordinary resistance is the accumulation of a unique molecule, calcium dipicolinate (CaDPA), within the spore's core. This technical guide provides an in-depth examination of the multifaceted roles of CaDPA, moving beyond a simple description to explore the core mechanisms that underpin its function. We will dissect its contribution to thermal resistance, its critical role in maintaining dormancy and protecting genomic integrity, and its dynamic function as a signaling molecule during germination. Furthermore, this guide presents detailed experimental protocols for the quantification of dipicolinic acid and discusses the implications of this knowledge for the development of novel sterilization techniques and antimicrobial strategies.

Introduction to the Bacterial Endospore

Triggered by nutrient limitation, certain bacteria, notably from the Bacillus and Clostridium genera, initiate a complex developmental process called sporulation. The resulting endospore is not a reproductive cell but a dormant, heavily armored structure designed for survival. Its architecture consists of a dehydrated central core containing the cell's DNA and ribosomes, surrounded by multiple protective layers, including the inner membrane, a specialized peptidoglycan cortex, and a proteinaceous coat. The remarkable resistance of endospores to heat, radiation, desiccation, and chemical agents is a direct consequence of this unique structure and the chemical composition of the core[1][2]. The most significant chemical component, making up 5% to 15% of the spore's total dry weight, is a chelate of calcium and dipicolinic acid (DPA)[2][3]. Understanding the function of CaDPA is paramount to comprehending, and ultimately overcoming, endospore persistence in clinical and industrial settings.

The Central Molecule: Dipicolinic Acid and its Chelation

Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a molecule largely exclusive to bacterial endospores[4]. It is synthesized during the later stages of sporulation as a secondary metabolite derived from the lysine biosynthesis pathway[5]. The synthesis is primarily accomplished by the enzyme dipicolinate synthase, which is composed of two subunits, SpoVFA and SpoVFB[5].

Once synthesized, DPA is actively transported into the developing spore's core, where it chelates with divalent cations, predominantly calcium, in a 1:1 molar ratio[6][7]. This massive accumulation of CaDPA, reaching up to 25% of the core's dry weight, is a defining feature of the dormant endospore and is directly responsible for many of its hallmark resistance properties[6].

Core Functions and Mechanisms of Action of CaDPA

The presence of CaDPA in the spore core is not passive; it actively contributes to spore resilience through several interconnected mechanisms.

Mechanism of Wet-Heat Resistance

One of the most critical roles of CaDPA is conferring resistance to wet heat. This is achieved primarily by mediating the dehydration of the spore core[8]. The water content within the core is significantly reduced, ranging from 25% to 50% of that in a vegetative cell[6]. The high concentration of CaDPA is inversely proportional to the core's water content; it effectively displaces water molecules, creating a state of low hydration[8][9]. This dehydration immobilizes spore proteins and other macromolecules, protecting them from denaturation at high temperatures[2]. Molecular dynamics simulations have further elucidated this, suggesting that CaDPA structures the limited water molecules present, increasing the overall heat resistance of the protoplasm[10].

Guardian of the Genome: DNA Protection

Beyond general dehydration, CaDPA plays a direct role in protecting the spore's DNA. The complex is thought to insert itself between the bases of DNA, a process that significantly increases the stability of the helix and protects it from heat-induced denaturation[2]. This function is complementary to the protection afforded by small acid-soluble spore proteins (SASPs), which bind to the DNA and alter its structure[11]. In spores lacking SASPs, the protective role of DPA against damage from dry heat and desiccation becomes even more critical[7]. CaDPA has also been observed to provide a degree of photoprotection against UV radiation[12].

Maintenance of Dormancy and Stability

CaDPA is essential for maintaining the long-term metabolic dormancy of the spore. Spores engineered to lack DPA are notably unstable and have a tendency to germinate spontaneously, indicating that CaDPA helps to lock the spore in its dormant state[13].

The Awakening: CaDPA's Role in Germination

While crucial for dormancy, CaDPA also plays a pivotal, active role in initiating the end of dormancy: germination. The process of germination is triggered when specific nutrient or non-nutrient germinants are detected. One of the earliest and most critical events in this cascade is the rapid and complete release of the entire CaDPA depot from the spore core[1][6][14].

This release is not merely a consequence of germination but a key signaling event. The efflux of CaDPA from the core triggers the partial rehydration of the core and, crucially, activates cortex-lytic enzymes (CLEs)[6]. One such enzyme, CwlJ, exhibits an absolute requirement for CaDPA for its activity, which is to hydrolyze the surrounding peptidoglycan cortex[6]. This degradation of the cortex is essential for the full rehydration of the core and the resumption of metabolic activity. This mechanism is so fundamental that exogenous CaDPA can be used to artificially trigger the germination of spores, a valuable tool in both research and microbial enumeration[15][16].

Quantitative Insights: CaDPA Content and Heat Resistance

The concentration of CaDPA is directly correlated with the degree of heat resistance. Studies comparing different species and strains, particularly within the Clostridium genus, have shown significant variability in CaDPA content, which corresponds to their survival rates after heat treatment.

| Bacterial Strain | DPA Content (pg/spore) | Wet Heat Survival (80°C for 10 min) |

| C. beijerinckii DSM 791 | 0.088 | 3.9% |

| C. acetobutylicum DSM 792 | 1.98 | 4.6% |

| C. acetobutylicum DSM 1731 | 2.60 | 37.0% |

| C. beijerinckii NCIMB 8052 | 4.40 | 81.5% |

| Data synthesized from Francis et al., 2016.[8][9] |

As the table demonstrates, strains with lower CaDPA content exhibit significantly lower resistance to wet heat, providing quantitative validation for the mechanistic link between core mineralization and thermal resilience[8].

Experimental Methodology: Quantification of Dipicolinic Acid

For researchers and drug development professionals, accurately quantifying DPA is essential for assessing spore loads, evaluating the efficacy of sterilization methods, and studying spore physiology. The most widely adopted method is a highly sensitive fluorometric assay based on the chelation of DPA with terbium (Tb³⁺). The resulting Tb³⁺-DPA complex exhibits a strong, characteristic fluorescence that can be measured[9][17].

Protocol: Fluorometric Quantification of DPA from Spore Suspensions

This protocol is a self-validating system for determining the total DPA content from a purified spore sample.

A. Principle: Spores are physically lysed to release their entire DPA content. The DPA in the resulting supernatant is then chelated with a solution of terbium chloride (TbCl₃). Upon excitation at approximately 270-280 nm, the Tb³⁺-DPA complex emits a strong phosphorescent signal at 545 nm, the intensity of which is directly proportional to the DPA concentration.

B. Materials:

-

Purified spore suspension of known concentration (spores/mL).

-

Dipicolinic acid standard (Sigma-Aldrich or equivalent).

-

Terbium (III) chloride hexahydrate (TbCl₃·6H₂O).

-

Milli-Q or ultrapure water.

-

Microcentrifuge tubes.

-

Autoclave.

-

Microplate fluorometer with excitation/emission filters for ~275 nm and ~545 nm, respectively.

-

96-well black opaque microplates.

C. Step-by-Step Methodology:

-

Preparation of Reagents:

-

DPA Standard Stock (1 mM): Dissolve 16.71 mg of DPA in 100 mL of ultrapure water. Store at 4°C.

-

Terbium Chloride Solution (1 mM): Dissolve 37.37 mg of TbCl₃·6H₂O in 100 mL of ultrapure water. Store at 4°C.

-

-

Standard Curve Generation (Self-Validation Control):

-

Prepare a serial dilution of the 1 mM DPA stock solution to create standards ranging from 0.005 µM to 0.5 µM.

-

In a 96-well plate, add 50 µL of each standard dilution.

-

Add 50 µL of the 1 mM TbCl₃ solution to each well (final TbCl₃ concentration will be 500 µM).

-

Include a blank well containing 50 µL of water and 50 µL of TbCl₃ solution.

-

Read the fluorescence (Ex: 275 nm, Em: 545 nm). Plot fluorescence intensity vs. DPA concentration to generate a standard curve.

-

-

Spore Lysis and DPA Extraction:

-

Take a known volume of your purified spore suspension (e.g., 1 mL) and place it in a 2 mL screw-cap microcentrifuge tube. The causality for this step is to ensure a known starting number of spores for final per-spore calculation.

-

Autoclave the suspension at 121°C for 15-20 minutes. This high-temperature, high-pressure treatment ensures complete lysis of all spores and the release of their entire DPA content[17].

-

Allow the tube to cool completely, then centrifuge at >12,000 x g for 10 minutes to pellet the spore debris.

-

-

Fluorometric Measurement:

-

Carefully transfer 50 µL of the supernatant from the lysed spore sample to a new well in the 96-well plate.

-

Add 50 µL of the 1 mM TbCl₃ solution.

-

Measure the fluorescence using the same settings as the standard curve.

-

-

Calculation:

-

Using the linear regression equation from your standard curve, calculate the concentration of DPA (in µM) in your sample well.

-

Account for any dilution factors to determine the total amount of DPA in your original 1 mL sample.

-

Divide the total DPA amount by the number of spores in the initial sample to determine the average DPA content per spore.

-

Implications for Sterilization and Drug Development

A thorough understanding of CaDPA's function provides novel avenues for antimicrobial strategies:

-

Improving Sterilization: Methods that can destabilize or prematurely release CaDPA from the core could significantly lower the heat resistance of spores, making them more susceptible to conventional sterilization techniques.

-

Biomarker for Detection: The unique presence of DPA in spores makes it an excellent biomarker. Rapid, sensitive detection methods, like the fluorometric assay described, can be used to detect spore contamination in food, pharmaceutical, and environmental samples[17].

-

"Germinate to Eradicate" Strategies: A promising approach for drug development involves using agents (like exogenous CaDPA or its analogs) to trigger germination[16][18]. Once the spore germinates and loses its protective CaDPA and dehydrated core, it becomes a vegetative cell that is vulnerable to standard antibiotics, disinfectants, and the host immune system.

Conclusion

This compound is not merely a structural component but the central orchestrator of the bacterial endospore's remarkable resilience. It is the master regulator of core hydration, a direct guardian of the genome, the lock that maintains dormancy, and the key that initiates germination. Its multifaceted roles in heat resistance, DNA stability, and life cycle control make it a critical focal point for research. For scientists and drug development professionals, targeting the synthesis, stability, or controlled release of CaDPA offers a scientifically grounded and promising frontier for developing the next generation of anti-spore technologies.

References

- de Vries, Y. P. (2004). The Role of Calcium in Bacterial Spore Germination. Microbes and Environments, 19(3), 199-202. [Link]

- Setlow, P. (1995). I will survive: DNA protection in bacterial spores. Trends in Microbiology, 3(10), 381-386. [Link]

- Vries, Y. P. D. (2004).

- Orsburn, B., et al. (2008). Role of Dipicolinic Acid in the Germination, Stability, and Viability of Spores of Bacillus subtilis. Journal of Bacteriology, 190(11), 3879-3887. [Link]

- de Vries, Y. P. (2004). The role of calcium in bacterial spore germination. Wageningen University & Research. [Link]

- de Vries, Y. P. (2004). The Role of Calcium in Bacterial Spore Germination.

- Pearce, S. M., et al. (2019). Detecting dipicolinic acid production and biosynthesis pathways in Bacilli and Clostridia. bioRxiv. [Link]

- McClintock, M. K., et al. (2019). Engineering the production of dipicolinic acid in E. coli. Metabolic Engineering, 54, 136-144. [Link]

- Vedantu. (n.d.). Endospore resistance is due to aDipicolinic acid bImpervious class 11 biology CBSE. Vedantu. [Link]

- McClintock, M. K., et al. (2019). Engineering the Production of Dipicolinic Acid in E. coli. PMC - NIH. [Link]

- McClintock, M. K., et al. (2019). Engineering the Production of Dipicolinic Acid in E. coli.

- Paidhungat, M., et al. (2002). Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins. Journal of Bacteriology, 184(24), 6884-6890. [Link]

- Volpi, M., et al. (2020). Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments. Environmental Microbiology Reports, 12(4), 438-446. [Link]

- Gholami, M. F., et al. (2018). Atomistic Study of Wet-heat Resistance of this compound in the Core of Spores. Biophysical Journal, 114(5), 1049-1057. [Link]

- Fukuda, A., & Gilvarg, C. (1968). Biosynthesis of dipicolinic acid in Bacillus megaterium. Journal of Biological Chemistry, 243(12), 3871-3876. [Link]

- Dickschat, J. S., et al. (2005). This compound Induced Germination of Bacillus Spores Embedded in Thin Silica Layers: Novel Perspectives for the Usage of Biocers.

- Slieman, T. A., & Nicholson, W. L. (2001). Role of Dipicolinic Acid in Survival of Bacillus subtilis Spores Exposed to Artificial and Solar UV Radiation. Applied and Environmental Microbiology, 67(3), 1274-1279. [Link]

- Holmes, A. D., & Levinson, H. S. (1964). Use of this compound for Enumeration of Total Viable Endospore Populations Without Heat Activation. Applied Microbiology, 12(2), 106-110. [Link]

- Keynan, A., Murrell, W. G., & Halvorson, H. O. (1961). Dipicolinic Acid Content, Heat-Activation and the Concept of Dormancy in the Bacterial Endospore.

- Francis, M. B., et al. (2016). Variability in DPA and Calcium Content in the Spores of Clostridium Species. Frontiers in Microbiology, 7, 1792. [Link]

- Francis, M. B., et al. (2016). Variability in DPA and Calcium Content in the Spores of Clostridium Species. PMC - NIH. [Link]

- Grecz, N., Tang, T., & Frank, H. A. (1970). Photoprotection by Dipicolinate Against Inactivation of Bacterial Spores with Ultraviolet Light. Journal of Bacteriology, 103(3), 578-582. [Link]

- Kort, R., et al. (2005). Assessment of Heat Resistance of Bacterial Spores from Food Product Isolates by Fluorescence Monitoring of Dipicolinic Acid Release. Applied and Environmental Microbiology, 71(7), 3556-3560. [Link]

- Holmes, A. D., & Levinson, H. S. (1964).

Sources

- 1. scispace.com [scispace.com]

- 2. Endospore resistance is due to aDipicolinic acid bImpervious class 11 biology CBSE [vedantu.com]

- 3. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Heat Resistance of Bacterial Spores from Food Product Isolates by Fluorescence Monitoring of Dipicolinic Acid Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variability in DPA and Calcium Content in the Spores of Clostridium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Variability in DPA and Calcium Content in the Spores of Clostridium Species [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. I will survive: DNA protection in bacterial spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photoprotection by Dipicolinate Against Inactivation of Bacterial Spores with Ultraviolet Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Dipicolinic Acid in Survival of Bacillus subtilis Spores Exposed to Artificial and Solar UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Calcium in Bacterial Spore Germination [jstage.jst.go.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. USE OF this compound FOR ENUMERATION OF TOTAL VIABLE ENDOSPORE POPULATIONS WITHOUT HEAT ACTIVATION - PubMed [pubmed.ncbi.nlm.nih.gov]

calcium dipicolinate structure and chemical properties

An In-depth Technical Guide to the Structure and Chemical Properties of Calcium Dipicolinate

For Researchers, Scientists, and Drug Development Professionals

This compound (CaDPA) is a coordination complex of paramount importance in microbiology and biotechnology, primarily recognized for its critical role in the remarkable resistance of bacterial endospores to environmental stresses such as heat, radiation, and chemical agents. Constituting a significant portion of the spore's dry weight, CaDPA is localized within the core, where it contributes to the dehydration of this compartment and the stabilization of macromolecules, including DNA. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, delving into its synthesis, biological function, and the analytical techniques employed for its detection and quantification. The content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this unique biomolecule for applications ranging from sterilization validation to the development of novel antimicrobial strategies and biosensors.

Introduction: The Significance of this compound

Bacterial endospores, produced by genera such as Bacillus and Clostridium, represent a dormant, highly resilient cell type capable of withstanding extreme conditions that would be lethal to their vegetative counterparts.[1][2] A key factor in this extraordinary resistance is the accumulation of high concentrations of this compound (CaDPA) within the spore core, accounting for 5% to 15% of the spore's dry weight.[1][3] The formation of this chelate is a hallmark of the sporulation process and is intrinsically linked to the spore's ability to maintain its dormant state and protect its genetic material from damage.[2][4] Understanding the structure and chemical properties of CaDPA is therefore fundamental to comprehending the mechanisms of spore resistance and developing effective methods for their inactivation.

Chemical Structure and Chelation

Dipicolinic acid (pyridine-2,6-dicarboxylic acid), the organic component of CaDPA, is a heterocyclic compound with the chemical formula C₇H₅NO₄.[1] Its structure consists of a pyridine ring with two carboxylic acid groups substituted at the 2 and 6 positions. The presence of these two carboxyl groups and the nitrogen atom in the pyridine ring allows dipicolinic acid to act as a tridentate ligand, capable of forming stable complexes with metal ions.

In the context of bacterial spores, dipicolinic acid chelates with divalent cations, predominantly calcium (Ca²⁺), in a 1:1 molar ratio.[4][5] The calcium ion is coordinated by the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. This chelation results in the formation of a stable, planar structure.[6]

Diagram: Chelation of Calcium by Dipicolinic Acid

Caption: Chelation of a calcium ion by a dipicolinate anion.

Chemical Properties of this compound

The unique chemical properties of CaDPA are central to its biological function within the spore.

Thermal Stability

One of the most significant properties of CaDPA is its contribution to the thermal resistance of bacterial spores.[1][7] The accumulation of CaDPA in the spore core leads to a reduction in the core's water content, creating a state of partial dehydration.[2][4] This low water content immobilizes proteins and nucleic acids, increasing their resistance to denaturation by heat.[1] Furthermore, the CaDPA complex itself is highly heat-stable. Molecular dynamics simulations have shown that the mineralization of dipicolinic acid with Ca²⁺ significantly increases its melting point compared to the unmineralized form, even at higher water content.[7] This inherent stability contributes to the overall thermotolerance of the spore.

Solubility

The solubility of this compound in water is relatively low. While dipicolinic acid itself has a high solubility (5 g/liter ), the formation of the calcium chelate reduces its solubility.[1] The concentration of CaDPA within the spore core can exceed 800 mM, which is well above its solubility limit, suggesting that much of the CaDPA exists in a solid or gel-like state.[8][9] This aggregated state further contributes to the reduction of core water activity.

Spectroscopic Properties

This compound exhibits characteristic spectroscopic signatures that are exploited for its detection and quantification.

-

UV-Visible Spectroscopy: The calcium chelate of dipicolinic acid has a distinct UV absorbance spectrum, which can be used for its determination.[5][10]

-

Fluorescence Spectroscopy: Dipicolinic acid forms highly luminescent complexes with lanthanide ions, particularly terbium (Tb³⁺) and europium (Eu³⁺).[3][6] Upon UV excitation, the dipicolinate ligand absorbs energy and efficiently transfers it to the lanthanide ion, resulting in a strong, characteristic emission. This "antenna effect" forms the basis for highly sensitive assays for DPA detection.[11][12]

-

Raman Spectroscopy: this compound has a strong and characteristic Raman scattering peak, typically around 1017 cm⁻¹, which allows for its detection and quantification in individual spores using techniques like Raman tweezers.[8][9][13]

| Property | Value/Description | Reference |

| Molar Mass (Dipicolinic Acid) | 167.120 g·mol⁻¹ | [1] |

| Melting Point (Dipicolinic Acid) | 248 to 250 °C | [1] |

| Solubility (Dipicolinic Acid) | 5 g/liter | [1] |

| Core Concentration in Spores | >800 mM | [8] |

| Chelation Ratio (Ca²⁺:DPA) | 1:1 | [4] |

Biological Role in Bacterial Spores

The primary role of this compound is to contribute to the survival of bacterial spores in harsh environments. This is achieved through several mechanisms:

-

Dehydration of the Spore Core: The accumulation of CaDPA displaces free water molecules from the core, leading to a state of low hydration.[1][4] This reduced water content is a major factor in the resistance of spores to wet heat.[2]

-

Stabilization of DNA: The CaDPA complex can intercalate between the bases of DNA, thereby increasing its stability and protecting it from heat denaturation and other forms of damage.[1][3]

-

Induction of Dormancy: The low water activity and immobilized state of macromolecules within the core, facilitated by CaDPA, are crucial for maintaining the metabolic dormancy of the spore.

While CaDPA is a major contributor to spore resistance, it is important to note that other factors, such as small acid-soluble proteins (SASPs) that bind to DNA, also play a significant role.[4]

Synthesis of this compound

In a laboratory setting, this compound can be synthesized by reacting dipicolinic acid with a calcium salt, such as calcium chloride or calcium hydroxide, in an aqueous solution. The product can then be precipitated and purified.

Diagram: Laboratory Synthesis of this compound

Caption: A simplified workflow for the laboratory synthesis of this compound.

Analytical Methods for Detection and Quantification

The unique properties of this compound have led to the development of several sensitive and specific analytical methods for its detection, which are often used as a proxy for the presence of bacterial spores.

Experimental Protocol: Fluorometric Assay for Dipicolinic Acid using Terbium Chloride

This protocol describes a highly sensitive method for the quantification of DPA based on the formation of a fluorescent complex with terbium.[12]

Materials:

-

Terbium chloride (TbCl₃) stock solution (e.g., 1 mM in water)

-

Sodium acetate buffer (1 M, pH 5.6)

-

Sample containing DPA (e.g., extract from autoclaved spores)

-

DPA standards of known concentrations

-

Fluorometer

Procedure:

-

Sample Preparation: If detecting DPA from spores, the spores must first be lysed to release their contents. This is typically achieved by autoclaving a suspension of spores. The resulting solution is then centrifuged or filtered to remove cellular debris.

-

Reaction Mixture Preparation: In a suitable cuvette or microplate well, combine the sample or DPA standard with the terbium chloride solution and the sodium acetate buffer. A typical final concentration for terbium chloride is 10 µM.

-

Incubation: Allow the mixture to incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

-

Fluorescence Measurement: Measure the fluorescence of the solution using a fluorometer. The excitation wavelength is typically around 270-280 nm, and the emission is measured at the characteristic peak for terbium, which is around 545 nm.

-

Quantification: Generate a standard curve by plotting the fluorescence intensity of the DPA standards against their known concentrations. Use this curve to determine the concentration of DPA in the unknown sample.

Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with fluorescence detection after post-column derivatization with terbium, provide a robust and sensitive means of quantifying DPA.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the determination of DPA, often requiring derivatization to increase its volatility.[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the detection and quantification of DPA in complex matrices.[16]

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable target and tool in various scientific and industrial applications:

-

Sterilization Validation: The detection of DPA can be used to verify the effectiveness of sterilization processes, as its presence indicates the survival of bacterial spores.

-

Biosensors for Spore Detection: The high specificity of DPA to bacterial spores has led to the development of biosensors for the rapid detection of spore-forming bacteria, such as Bacillus anthracis.[6]

-

Food Safety: Monitoring DPA levels is crucial in the food industry to ensure the microbiological safety of products, particularly those undergoing thermal processing.[2]

-

Drug Delivery: The chelation properties of dipicolinic acid are being explored for the development of metal-based drug delivery systems.

-

Germination Studies: The release of CaDPA is one of the earliest events in spore germination, and its detection can be used to study the kinetics and mechanisms of this process.[5][17]

Conclusion

This compound is a remarkable biomolecule whose structure and chemical properties are intricately linked to the extraordinary resilience of bacterial endospores. Its ability to dehydrate the spore core, stabilize macromolecules, and contribute to metabolic dormancy underscores its central role in microbial survival. A thorough understanding of CaDPA is essential for professionals in microbiology, biotechnology, and drug development, as it provides a foundation for developing effective sterilization techniques, rapid diagnostic tools, and novel therapeutic interventions against spore-forming pathogens. The continued investigation into the nuanced roles of this compound will undoubtedly unveil further insights into the fascinating world of bacterial spores and open new avenues for their control and exploitation.

References

- Wikipedia. Dipicolinic acid. [Link]

- Setlow, P. (2007). Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins. Journal of Bacteriology, 189(13), 4724-4734. [Link]

- Pandey, R., et al. (2017). Gel phase in hydrated this compound. Applied Physics Letters, 111(21), 213701. [Link]

- Orsburn, B., et al. (2018). Variability in DPA and Calcium Content in the Spores of Clostridium Species. Frontiers in Microbiology, 9, 2588. [Link]

- Pellegrino, P. M., et al. (2002). Bacterial endospore detection using photoluminescence from terbium dipicolinate.

- Kalle, G. P., & Deo, Y. M. (1983). Effect of calcium on synthesis of dipicolinic acid in Penicillium citreoviride and its feedback resistant mutant. Journal of Biosciences, 5(4), 321-328. [Link]

- Paidhungat, M., & Setlow, P. (2000). Role of Dipicolinic Acid in the Germination, Stability, and Viability of Spores of Bacillus subtilis. Journal of Bacteriology, 182(19), 5436-5443. [Link]

- ResearchGate. RS of A) dipicolinic acid B) disodium dipicolinate, and C)

- Scott, I. R., & Ellar, D. J. (1978). Study of this compound release during bacterial spore germination by using a new, sensitive assay for dipicolinate. Journal of Bacteriology, 135(1), 133-137. [Link]

- Li, Y. Q., et al. (2007). Levels of Ca2+-Dipicolinic Acid in Individual Bacillus Spores Determined Using Microfluidic Raman Tweezers. Applied and Environmental Microbiology, 73(13), 4259-4265. [Link]

- Wahia, H. (2020). What is the CAS number of this compound?.

- Kong, L., et al. (2011). Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments. Analyst, 136(11), 2333-2340. [Link]

- ResearchGate. Average values of dipicolinic acid (DPA) and calcium ions in scanning.... [Link]

- PubChem.

- Scott, I. R., & Ellar, D. J. (1978). Study of this compound release during bacterial spore germination by using a new, sensitive assay for dipicolinate. Journal of Bacteriology, 135(1), 133-137. [Link]

- PubChem.

- U-Figueroa, M., et al. (2004). A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores.

- Nelson, W. H., et al. (2004). Intensities of this compound and Bacillus subtilis spore Raman spectra excited with 244 nm light. Applied Spectroscopy, 58(12), 1408-1412. [Link]

- Wang, Y., et al. (2024). Determination of Dipicolinic Acid through the Antenna Effect of Eu(III) Coordination Polymer. Molecules, 29(18), 4293. [Link]

- Hindle, A. A., & Hall, E. A. (1999). Dipicolinic acid (DPA) assay revisited and appraised for spore detection. Analyst, 124(11), 1599-1604. [Link]

- Fagerquist, C. K., et al. (2022). Rapid Detection and Quantitation of Dipicolinic Acid from Clostridium botulinum Spores Using Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry. Toxins, 14(2), 113. [Link]

- Lewis, J. C. (1972). Germination of bacterial spores by calcium chelates of dipicolinic acid analogues. The Journal of Biological Chemistry, 247(6), 1861-1868. [Link]

- Tabor, M. W., et al. (1976). Rapid determination of dipicolinic acid in the spores of Clostridium species by gas-liquid chromatography. Applied and Environmental Microbiology, 31(1), 25-28. [Link]

- Lewis, J. C. (1967). Determination of dipicolinic acid in bacterial spores by ultraviolet spectrometry of the calcium chelate. Analytical Biochemistry, 19(2), 327-337. [Link]

Sources

- 1. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Variability in DPA and Calcium Content in the Spores of Clostridium Species [frontiersin.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Determination of dipicolinic acid in bacterial spores by ultraviolet spectrometry of the calcium chelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dipicolinic acid (DPA) assay revisited and appraised for spore detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Intensities of this compound and Bacillus subtilis spore Raman spectra excited with 244 nm light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A highly sensitive HPLC method for determination of nanomolar concentrations of dipicolinic acid, a characteristic constituent of bacterial endospores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Rapid Detection and Quantitation of Dipicolinic Acid from Clostridium botulinum Spores Using Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Study of this compound release during bacterial spore germination by using a new, sensitive assay for dipicolinate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Dipicolinic Acid in Bacteria: From Core Pathway to Therapeutic Target

Abstract

Dipicolinic acid (DPA) is a molecule of profound biological significance, constituting up to 15% of the dry weight of bacterial endospores and serving as a cornerstone of their remarkable resilience to environmental insults.[1][2] Its central role in conferring heat resistance, dormancy, and stability makes the DPA biosynthesis pathway a compelling target for the development of novel anti-sporulation agents and sterilizing technologies.[3][4] This guide provides an in-depth examination of the DPA biosynthetic pathway, synthesizing current knowledge on its enzymatic machinery, regulatory mechanisms, and the experimental methodologies used for its investigation. We will explore the molecular logic of the pathway, from its origins in the aspartate metabolic network to the terminal enzymatic step, offering field-proven insights for researchers, scientists, and drug development professionals aiming to understand and exploit this critical bacterial process.

The Central Role of Dipicolinic Acid (DPA) in Bacterial Endospores

Bacterial endospores, formed primarily by genera such as Bacillus and Clostridium, are dormant, highly resistant structures that can withstand extreme conditions including heat, radiation, and chemical disinfection.[3][5][6] This robustness is largely attributable to the accumulation of a calcium chelate of DPA (Ca-DPA) within the spore core.[7]

1.1 DPA: The Keystone of Spore Properties

-

Heat Resistance: DPA is a primary determinant of the wet heat resistance of spores.[5][8] By replacing water in the spore core, it contributes to a state of profound dehydration, which immobilizes macromolecules and prevents denaturation at high temperatures.[7]

-

Dormancy and Stability: The Ca-DPA complex helps to maintain the dormant state, protecting the spore's DNA from damage over extended periods.[7][9] Spores lacking DPA are often unstable and may germinate spontaneously.[7][9]

-

UV Radiation Resistance: DPA plays a role in the photochemistry of spore DNA, influencing its resistance to UV damage.[7]

1.2 A Vulnerable Target in Resilient Pathogens

The biosynthesis of DPA occurs exclusively during the process of sporulation and is absent in vegetative bacterial cells and mammals.[1][4] This specificity makes the pathway an ideal target for antimicrobial strategies. Inhibiting DPA synthesis would not kill vegetative bacteria but would prevent the formation of resilient spores, rendering bacteria more susceptible to conventional sterilization methods and preventing the persistence and spread of pathogenic or spoilage organisms.

The Core Biosynthetic Pathway: A Branch from Lysine Synthesis

The synthesis of DPA is not a standalone pathway but rather a specialized branch of the well-characterized aspartate-derived lysine biosynthesis pathway.[10] In sporulating cells, metabolic flux is diverted at a key intermediate to produce DPA instead of lysine and its downstream product, peptidoglycan.

2.1 Enzymatic Cascade from Aspartate to DPA

The pathway begins with the common precursor L-aspartate and proceeds through several enzymatic steps to the branch point intermediate, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[4][11]

-

Aspartate Kinase (Ask) & Aspartate-Semialdehyde Dehydrogenase (Asd): These initial enzymes convert L-aspartate to L-aspartate-β-semialdehyde (ASA), the first key substrate for the pathway.

-

Dihydrodipicolinate Synthase (DHDPS): This crucial enzyme catalyzes the condensation of ASA and pyruvate to form HTPA.[4][12] This is the first committed step unique to the lysine and DPA biosynthetic routes.[4][13]

-

The Branch Point: In vegetative cells, HTPA is rapidly reduced by Dihydrodipicolinate Reductase (DHDPR) to channel intermediates toward lysine synthesis. However, during sporulation, a dedicated terminal enzyme is expressed.

-

Dipicolinate Synthase (SpoVF): This enzyme captures the HTPA intermediate and catalyzes its oxidation to form the final product, dipicolinic acid.[9][14] Dipicolinate synthase is composed of two subunits, SpoVFA and SpoVFB, both of which are essential for its activity.[9][14]

Caption: Figure 1: The DPA biosynthesis pathway as a branch of the lysine synthesis pathway.

Spotlight on Key Enzymes: Catalytic Mechanisms and Regulation

The efficiency and regulation of the DPA pathway hinge on the properties of its key enzymes, particularly the gatekeeper, DHDPS, and the terminal enzyme, DPA synthase.

3.1 Dihydrodipicolinate Synthase (DHDPS): The Allosteric Gatekeeper

DHDPS is a master regulator of this metabolic junction. Its activity dictates the flow of intermediates into the pathway.[4]

-

Mechanism: The enzyme from Escherichia coli operates via a Ping Pong Bi-Bi kinetic mechanism.[4][15] Pyruvate binds first, forming a Schiff base with a conserved lysine residue in the active site.[4][15] This is followed by the binding of the second substrate, ASA, leading to condensation and cyclization to form the product.[4][12]

-

Allosteric Regulation: In many bacteria, DHDPS is subject to feedback inhibition by the end-product of the vegetative pathway, L-lysine.[4][16] This allosteric inhibition prevents the unnecessary synthesis of lysine when it is abundant. However, during sporulation in organisms like Bacillus cereus, the aspartokinase enzyme becomes insensitive to lysine feedback, allowing for the continued production of precursors for DPA synthesis.[10] The sensitivity of DHDPS itself to lysine varies significantly between species.[17]

| Organism | Km (Pyruvate) | Km (ASA) | L-Lysine Inhibition (I0.5) | Reference |

| Escherichia coli | ~0.1-0.5 mM | ~0.1-0.3 mM | Weak (~0.25-1.0 mM) | [16][17] |

| Plant Species | Varies | Varies | Strong (~10-50 µM) | [17] |

| Most Gram-Positive Bacteria | Varies | Varies | Not Inhibited (>10 mM) | [17] |

| Caption: Table 1: Comparative kinetic properties and lysine sensitivity of DHDPS from different sources. |

3.2 Dipicolinate Synthase (SpoVF): The Terminal Step

The conversion of the branch point intermediate to DPA is catalyzed by the DPA synthase, encoded by the spoVF (or dpa) genes.[14]

-

Subunit Composition: This enzyme is a complex of two different proteins, SpoVFA and SpoVFB.[9][14] Both subunits are indispensable for the synthesis of DPA.[1][14]

-

Catalytic Activity: SpoVF catalyzes the oxidation of HTPA to DPA. This reaction requires a flavoprotein (SpoVFB) and an oxidoreductase (SpoVFA).[14]

Experimental Methodologies for Pathway Investigation

Studying the DPA biosynthesis pathway requires a combination of in vitro biochemical assays and in vivo quantification and genetic techniques.

4.1 In Vitro Analysis: DHDPS Enzyme Activity Assay

A common and reliable method for measuring DHDPS activity is a coupled spectrophotometric assay. This approach is crucial for kinetic studies and inhibitor screening.

-

Causality of the Assay Design: The direct product of DHDPS, HTPA, is unstable and does not have a distinct absorbance signature. Therefore, a coupled reaction is employed. The assay includes an excess of the subsequent enzyme, DHDPR, and its cofactor, NADPH. DHDPR immediately reduces the HTPA produced by DHDPS to tetrahydrodipicolinate. This reduction consumes NADPH, which has a strong absorbance at 340 nm. By monitoring the rate of decrease in absorbance at 340 nm, one can directly quantify the rate of the DHDPS-catalyzed reaction.[15][18] This design provides a continuous and real-time measurement of enzyme activity.

Caption: Figure 2: A generalized workflow for the spectrophotometric coupled assay of DHDPS.

Protocol 4.1.1: Spectrophotometric Assay for DHDPS Activity [15][18][19]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Stock Solutions: Prepare fresh stock solutions of sodium pyruvate (e.g., 100 mM) and L-aspartate-β-semialdehyde (L-ASA) (e.g., 20 mM).

-

Coupling Reagent Mix: In Assay Buffer, prepare a mix containing 0.2 mM NADH or NADPH and an excess of purified Dihydrodipicolinate Reductase (DHDPR). The concentration of DHDPR should be non-rate-limiting.

-

Enzyme Sample: Prepare a suitable dilution of purified DHDPS or a clarified cell lysate containing DHDPS.

-

-

Assay Procedure:

-

In a 1 mL quartz cuvette, combine 800 µL of Assay Buffer, 50 µL of pyruvate stock, 50 µL of L-ASA stock, and 50 µL of the Coupling Reagent Mix.

-

Mix by inversion and place the cuvette in a spectrophotometer thermostatted at 37°C. Allow the temperature to equilibrate.

-

Establish a baseline reading at 340 nm.

-

Initiate the reaction by adding 50 µL of the DHDPS enzyme sample.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

-

-

Self-Validation and Controls:

-

Negative Control (No DHDPS): Run a reaction mixture without the DHDPS enzyme to ensure no background NADH/NADPH oxidation occurs.

-

Negative Control (No Substrate): Run reactions omitting either pyruvate or L-ASA to confirm that the activity is substrate-dependent.

-

Positive Control: Use a known concentration of a standard DHDPS enzyme to validate the assay setup and reagent integrity.

-

-

Calculation of Activity:

-

Determine the linear rate of absorbance change per minute (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min) / (ε * path length) * 1000 Where ε (molar extinction coefficient) for NADPH is 6.22 mM-1cm-1 and the path length is typically 1 cm.

-

Calculate specific activity by dividing the activity by the protein concentration of the enzyme sample (mg/mL).

-

4.2 In Vivo Analysis: Quantification of DPA from Spores

To assess the effects of genetic mutations or potential inhibitors on the final output of the pathway, it is essential to quantify the DPA accumulated in spores.

Protocol 4.2.1: Fluorimetric Quantification of DPA from Bacterial Spores [8][20][21]

-

Spore Preparation: Cultivate bacteria under sporulation-inducing conditions. Harvest and purify the spores by repeated washing (e.g., with sterile water) and, if necessary, lysozyme treatment to remove vegetative cells.

-

DPA Extraction:

-

Resuspend a known quantity of purified spores (e.g., by dry weight or direct count) in an acidic solution (e.g., 20 mM HCl).[22]

-

Autoclave or boil the suspension (e.g., 100°C for 10-15 minutes) to break open the spores and release the DPA.[20][22]

-

Centrifuge the sample to pellet the spore debris. Collect the supernatant containing the extracted DPA.

-

-

Fluorimetric Detection:

-

Principle: DPA forms a highly fluorescent complex with terbium (Tb3+). This specific interaction allows for sensitive quantification.

-

Procedure: Mix the DPA-containing supernatant with a solution of terbium chloride (e.g., 50 µM TbCl3 in a suitable buffer like sodium acetate).

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~270-280 nm and an emission wavelength of ~545 nm.

-

-

Self-Validation and Controls:

-

Standard Curve: Generate a standard curve using known concentrations of pure DPA to relate fluorescence intensity to DPA concentration.

-

Spiked Sample: Add a known amount of DPA to a spore extract sample to check for matrix effects or quenching from other extracted components.

-

Blank: Use an extract from a DPA-negative mutant strain (e.g., ΔspoVF) as a negative control to determine background fluorescence.

-

The Pathway as a Therapeutic Target

The absence of the DPA/lysine biosynthesis pathway in mammals makes its enzymes, particularly DHDPS, excellent targets for developing novel antibiotics with high selectivity and potentially low toxicity.[4][11]

5.1 Rationale for Targeting DHDPS

-

Essentiality: DHDPS is essential for the synthesis of both lysine (for protein synthesis and cell wall construction) and DPA (for spore formation).[11]

-

Rate-Limiting Step: It catalyzes the first committed and often rate-limiting step of the pathway.[4]

-

Absence in Host: The lack of a human homologue minimizes the risk of off-target effects.[4][13]

5.2 Development of DHDPS Inhibitors

Significant research has focused on designing inhibitors that mimic the substrates or transition states of the DHDPS-catalyzed reaction.[23] Both active site inhibitors and allosteric inhibitors that target the lysine binding site are being explored.[11][24]

| Inhibitor Class | Example | Mechanism of Action | Potency (Ki or IC50) | Reference |

| Substrate Analogue | 2,4-Oxo-pentanoic acid (Acetopyruvate) | Slow-binding, competitive vs. Pyruvate | Ki ≈ 1.4 µM | [15] |

| Diketopimelic Acid Analogues | Conformationally constrained derivatives | Mimics of the enzyme-bound intermediate | Varies (micromolar range) | [23] |

| Allosteric Site Binders | R,R-bislysine | Mimics two L-lysine molecules at the allosteric site | Ki ≈ 200 nM (C. jejuni) | [11] |

| Thiazolidinedione Derivatives | MBDTA-2 | Binds to a novel pocket | IC50 ≈ 47 µM (E. coli) | [24] |

| Caption: Table 2: Examples of DHDPS inhibitors and their reported efficacy against bacterial enzymes. |

Conclusion and Future Directions

The dipicolinic acid biosynthesis pathway is a testament to the elegant metabolic adaptations of bacteria. As a branch of an essential amino acid pathway, it is tightly regulated and indispensable for the formation of highly resistant endospores. A thorough understanding of its key enzymes, DHDPS and DPA synthase, provides a robust foundation for developing novel antimicrobial agents that prevent sporulation, thereby disarming pathogens and enhancing the efficacy of sterilization processes. Future research will likely focus on high-throughput screening for more potent and specific inhibitors, structural biology of the DPA synthase complex, and exploring potential alternative DPA synthesis pathways that may exist in some bacterial species.[3][6]

References

- Karsten, W. E. (1997). Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine. Biochemistry, 36(7), 1730–1739. [Link]

- Hoggan, S. A., & Ellar, D. J. (1974). Regulation of dipicolinic acid biosynthesis in sporulating Bacillus cereus. Characterization of enzymic changes and analysis of mutants. Biochemical Journal, 144(3), 503–513. [Link]

- McKenney, P. T., et al. (2019). Detecting dipicolinic acid production and biosynthesis pathways in Bacilli and Clostridia. bioRxiv. [Link]

- Boughton, B. A., et al. (2008). Conformationally constrained diketopimelic acid analogues as inhibitors of dihydrodipicolinate synthase. Bioorganic & Medicinal Chemistry Letters, 18(2), 793-797. [Link]

- Blickling, S., et al. (1997). Reaction mechanism of Escherichia coli dihydrodipicolinate synthase investigated by X-ray crystallography and NMR spectroscopy. Biochemistry, 36(1), 24–33. [Link]

- Karsten, W. E., & Cook, P. F. (2011). Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid. Archives of Biochemistry and Biophysics, 516(1), 19–29. [Link]

- Shymanska, I. (2015). Novel inhibitors of dihydrodipicolinate synthase.

- Karsten, W. E. (1997). Dihydrodipicolinate Synthase from Escherichia coli: pH Dependent Changes in the Kinetic Mechanism and Kinetic Mechanism of Allosteric Inhibition by l-Lysine. Biochemistry, 36(7), 1730-1739. [Link]

- Christoff, R. M., et al. (2023). Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds. RSC Medicinal Chemistry, 14(9), 1733-1740. [Link]

- Warth, A. D. (1983). Determination of dipicolinic acid in bacterial spores by derivative spectroscopy. Analytical Biochemistry, 130(2), 502-505. [Link]

- Mills, H. J., et al. (2021). Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments. Environmental Microbiology, 23(3), 1397-1406. [Link]

- Fichtel, J., et al. (2007). Spore dipicolinic acid contents used for estimating the number of endospores in sediments. FEMS Microbiology Ecology, 61(3), 494-504. [Link]

- ASABE. (2012). Rapid quantification of dipicolinic acid from spores treated by pressure-assisted thermal processing using infrared spectroscopy. ASABE Technical Library. [Link]

- McKenney, P. T., et al. (2019). Detecting dipicolinic acid production and biosynthesis pathways in Bacilli and Clostridia.

- McClintock, M. K., et al. (2018). Engineering the Production of Dipicolinic Acid in E. coli. Metabolic Engineering, 48, 208-217. [Link]

- McClintock, M. K., et al. (2018). Engineering the production of dipicolinic acid in E. coli. Metabolic Engineering, 48, 208-217. [Link]

- Mills, H. J., et al. (2021). Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments. Environmental Microbiology, 23(3), 1397-1406. [Link]

- Frisch, D. A., et al. (1997). Feedback Inhibition of Dihydrodipicolinate Synthase Enzymes by L-Lysine. Biological Chemistry, 378(4), 207-210. [Link]

- Peterhoff, D., et al. (2022). Metabolic Engineering of Corynebacterium glutamicum for Sustainable Production of the Aromatic Dicarboxylic Acid Dipicolinic Acid. Metabolites, 12(4), 299. [Link]

- Orsburn, B., et al. (2008). Role of Dipicolinic Acid in the Germination, Stability, and Viability of Spores of Bacillus subtilis. Journal of Bacteriology, 190(11), 3879-3887. [Link]

- Setlow, B., et al. (2006). Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins. Journal of Bacteriology, 188(11), 3740-3747. [Link]

- Oide, S., et al. (2015). Enhanced dipicolinic acid production during the stationary phase in Bacillus subtilis by blocking acetoin synthesis. Journal of Bioscience and Bioengineering, 120(5), 512-517. [Link]

- Chen, Y., et al. (2021). Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds. Plant Biotechnology Journal, 19(11), 2263-2276. [Link]

- Dobson, R. C., et al. (2017). Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution. Subcellular Biochemistry, 84, 295-325. [Link]

- Kazanina, G., et al. (2003). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 321(1), 132-137. [Link]

- Pearce, F. G., et al. (2006). Dihydrodipicolinate synthase from Thermotoga maritima. The FEBS Journal, 273(14), 3325-3338. [Link]

Sources

- 1. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DSpace [kb.osu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Regulation of dipicolinic acid biosynthesis in sporulating Bacillus cereus. Characterization of enzymic changes and analysis of mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]

- 12. Reaction mechanism of Escherichia coli dihydrodipicolinate synthase investigated by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Engineering of Corynebacterium glutamicum for Sustainable Production of the Aromatic Dicarboxylic Acid Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ovid.com [ovid.com]

- 18. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of dipicolinic acid in bacterial spores by derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Conformationally constrained diketopimelic acid analogues as inhibitors of dihydrodipicolinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00044C [pubs.rsc.org]

The Core Mechanism of Spore Heat Resistance: The Central Role of Calcium Dipicolinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bacterial endospores, particularly those from Bacillus and Clostridium species, represent a pinnacle of cellular resilience, capable of withstanding extreme environmental insults including high temperatures, radiation, and chemical agents. This extraordinary durability, especially their profound resistance to wet heat, is a major concern in food safety, clinical settings, and pharmaceutical sterilization. At the heart of this resilience lies a unique chemical matrix within the spore's core, dominated by a massive depot of calcium dipicolinate (CaDPA). This guide provides a detailed exploration of the molecular mechanisms by which CaDPA confers profound heat resistance. We will dissect the structural context of the spore, elucidate the multifaceted role of CaDPA in core dehydration and macromolecular stabilization, and provide field-proven experimental protocols for quantifying these properties.

Introduction: The Challenge of the Dormant Spore

Bacterial spores are not reproductive structures but are metabolically dormant, highly resistant survival forms produced by certain bacteria in response to adverse environmental conditions, such as nutrient deprivation.[1] The transition from a metabolically active vegetative cell to a dormant spore is a complex differentiation process called sporulation.[1][2] The resulting mature spore can remain viable for extended periods, withstanding treatments that would readily kill its vegetative counterpart.[3]

The primary challenge posed by spores is their extreme resistance to inactivation methods, most notably wet heat (e.g., autoclaving). This resistance is not conferred by a single factor but is a multifactorial property arising from the unique structure and chemical composition of the spore.[2][4] Key contributors include a low water content in the spore's central protoplast (the core), the saturation of spore DNA with small acid-soluble proteins (SASPs), and, critically, the accumulation of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA), chelated with divalent cations, predominantly calcium (Ca²⁺).[5][6] This CaDPA complex can constitute up to 25% of the spore core's dry weight and is the principal focus of this guide.[5][6]

The Spore Architecture: A Fortress for Genetic Material

To understand the function of CaDPA, one must first appreciate the structure in which it operates. The bacterial spore is a multi-layered structure, designed to protect the core.

-

The Core (Protoplast): The innermost compartment, containing the spore's genetic material (nucleoid), ribosomes, and essential enzymes. The core is in a gel-like, partially dehydrated state, with a water content of only 10-25% that of a vegetative cell.[1][5] It is here that CaDPA accumulates.[1]

-

Inner Membrane: A highly compressed lipid bilayer surrounding the core. Its low permeability is a key barrier against chemical ingress.[6]

-

Cortex: A thick, specialized layer of peptidoglycan located outside the inner membrane. Its structure is crucial for maintaining the dehydrated state of the core.[1][3]

-

Spore Coat: Composed of layers of specific proteins, the coat provides resistance to chemicals and enzymes.[1][2] It acts as a molecular sieve, excluding large damaging molecules.[6]

-

Exosporium: A thin outer covering present on some species, composed of protein, glycoprotein, and lipids.[1]

Diagram 1: A simplified representation of the layered structure of a bacterial endospore.

The Core Mechanism: How this compound Confers Heat Resistance

The accumulation of CaDPA within the spore core is the cornerstone of wet heat resistance. Its mechanism is multifaceted, revolving around its profound impact on the biophysical state of the core and its contents.

Primary Mechanism: Core Dehydration

The most critical role of CaDPA is to reduce the water content of the spore core.[4][7][8] Heat kills microorganisms primarily by denaturing essential proteins and enzymes. The presence of water facilitates this denaturation process. By lowering the core water content, CaDPA effectively raises the temperature required to denature these macromolecules.[7]

During the late stages of sporulation, DPA is synthesized in the mother cell and transported into the forespore, where it chelates with calcium ions that have also been taken up.[7][9] This massive accumulation of a mineralized, gel-like matrix physically displaces water molecules, leading to the profound dehydration of the core.[6][8][10] There is a well-established inverse correlation between the spore core's water content and its resistance to wet heat.[7][8][10]

Secondary Mechanisms: Macromolecular Stabilization

Beyond simply removing water, the CaDPA complex appears to directly contribute to the stability of core components.

-

Protein Protection: The gel-like state induced by CaDPA restricts the mobility of proteins, preventing the unfolding and aggregation that characterizes heat-induced denaturation.[6][7]

-

DNA Stabilization: While small acid-soluble proteins (SASPs) are the primary agents protecting DNA from heat and UV damage, CaDPA plays a crucial supporting role.[4][6] The low water activity and molecular environment created by CaDPA help stabilize the DNA helix.[7][8] Spores lacking both CaDPA and SASPs die rapidly during formation, highlighting their synergistic protective roles.[9]

Diagram 2: The causal pathway from CaDPA accumulation to enhanced spore heat resistance.

Quantitative Correlation: CaDPA Levels and Heat Resistance

A direct correlation often exists between the concentration of CaDPA in the spore core and the degree of heat resistance. Strains producing spores with higher CaDPA content generally exhibit greater survival at elevated temperatures.[11][12] For instance, heat-resistant strains of Clostridium perfringens associated with food poisoning typically have higher CaDPA levels than heat-sensitive strains.[11][12][13]

However, this relationship is not always linear, and other factors, such as the specific protein composition of the spore and the state of the inner membrane, also play significant roles.[4][14] For example, the highly resistant Bacillus subtilis A163 food isolate shows extreme wet heat resistance but has only slightly higher DPA levels than less-resistant lab strains, suggesting it has additional mechanisms to maintain protein and membrane integrity during heat stress.[14]

Table 1: Comparative Heat Resistance and DPA Content in Bacterial Spores

| Organism & Strain | D-value (Decimal Reduction Time) | CaDPA Content (% Dry Weight, Approx.) | Key Observations | Reference |

| Bacillus subtilis 168 (Lab Strain) | 1.4 min @ 105°C | ~10% | Standard laboratory strain, considered heat-sensitive. | [15] |

| Bacillus subtilis A163 (Food Isolate) | 0.7 min @ 120°C | Slightly higher than 168 | Significantly more heat resistant than lab strains. | [14][15] |

| Clostridium perfringens (CPE+ strains) | D₉₀ > 20 min | Higher | CPE-positive strains are consistently more heat-resistant. | [11] |

| Clostridium perfringens (CPE- strains) | D₉₀ ≤ 12 min | Lower | CPE-negative strains are generally more heat-sensitive. | [11] |

| Bacillus sporothermodurans IC4 | 0.3 min @ 131°C | High | Extremely heat-resistant food isolate. | [15] |

Note: D-value is the time required at a specific temperature to kill 90% of the organisms. Values are illustrative and can vary with experimental conditions.

Experimental Protocols for Analysis

Validating the role of CaDPA and assessing spore heat resistance requires robust and reproducible methodologies. The following protocols provide a framework for such investigations.

Protocol: Spore Purification

Causality: A pure spore suspension, free of vegetative cells and cell debris, is essential for accurate heat resistance and compositional analysis. Vegetative cells are heat-labile and would confound survival assays.

-

Culture: Grow the bacterial strain on a sporulation-promoting agar medium (e.g., Nutrient Agar for Bacillus spp.) until >90% of the population has formed phase-bright spores, as confirmed by phase-contrast microscopy. This can take 2-4 days.[15]

-

Harvest: Wash the growth from the agar surface using sterile, cold deionized water.

-

Washing: Pellet the harvested cells/spores by centrifugation (e.g., 10,000 x g for 15 min at 4°C). Resuspend the pellet in cold sterile water. Repeat this washing step at least 5-7 times to remove soluble media components and cell debris.[15]

-

Lysozyme Treatment (Optional): To remove any remaining vegetative cells, incubate the suspension with lysozyme (~100 µg/mL) for 1 hour at 37°C. Spores are resistant to lysozyme without prior activation.

-

Final Purification: Further purify the spores by density gradient centrifugation (e.g., using a Gastrografin or Nycodenz gradient) to separate mature spores from any remaining cells, germinated spores, and debris.

-

Storage: Resuspend the final pure spore pellet in sterile deionized water and store at 4°C (short-term) or -20°C (long-term). Verify purity by microscopy.

Protocol: Quantification of Spore DPA Content

Causality: This protocol utilizes the fluorescent properties of a Terbium-DPA complex to accurately quantify the amount of DPA released from a known quantity of spores.[15][16]

-

Spore Lysis: Prepare a spore suspension of known concentration (e.g., 1x10⁸ spores/mL). Transfer 1 mL to a microcentrifuge tube. To release the total DPA content, autoclave the suspension at 121°C for 15-20 minutes.[17]

-

Clarification: Centrifuge the autoclaved suspension at high speed (e.g., 14,000 x g for 10 min) to pellet the spore debris. Carefully collect the supernatant, which contains the released DPA.

-

Assay Preparation: In a 96-well microplate, prepare a standard curve using known concentrations of pure DPA (e.g., 0 to 10 µM).

-

Reaction: To each well (for both standards and samples), add a solution of Terbium (III) chloride (TbCl₃) to a final concentration of ~30-50 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[7]

-

Measurement: Measure the fluorescence in a microplate fluorometer. Use an excitation wavelength of ~270 nm and measure the emission at ~545 nm.[15] The terbium ion's fluorescence is strongly enhanced upon chelation with DPA.[15]

-

Calculation: Determine the DPA concentration in the samples by comparing their fluorescence readings to the standard curve. The total DPA content can be expressed as a percentage of the spore dry weight.

Protocol: Determination of Spore Heat Resistance (D-value)

Causality: This method determines the decimal reduction time (D-value), a standard measure of heat resistance, by quantifying spore survival after exposure to a lethal temperature for defined time intervals.

-

Preparation: Prepare a pure spore suspension in sterile water or buffer to a concentration of ~1x10⁸ spores/mL.

-

Heat Activation (Optional but Recommended): To ensure synchronous germination of survivors, heat-activate the spore suspension at a sub-lethal temperature (e.g., 70°C for 30 minutes for B. subtilis). Cool immediately on ice.[17]

-

Thermal Inactivation: Pre-warm sealed tubes (e.g., metal screw-cap tubes or glass capillary tubes) containing a known volume of buffer (e.g., 9.8 mL) in a high-precision oil or glycerol bath set to the desired lethal temperature (e.g., 105°C).[15]

-

Inoculation: At time zero (T₀), inject a small, known volume of the spore suspension (e.g., 0.2 mL) into the pre-warmed tube.[15]

-

Sampling: At specified time intervals (e.g., 1, 2, 4, 6, 8 minutes), remove the tube (or a sample) and immediately plunge it into an ice-water bath to stop the thermal reaction.

-

Viability Counting: For each time point, perform serial dilutions of the heat-treated spore suspension in a suitable diluent (e.g., 0.1% peptone water).[18][19]

-

Plating: Plate the dilutions onto a rich nutrient agar (e.g., Tryptic Soy Agar) and incubate under appropriate conditions until colonies are formed (24-48 hours).[15][18]

-

Calculation: Count the number of colony-forming units (CFU) for each time point. Plot the logarithm of the number of survivors (log₁₀ CFU/mL) against the heating time. The resulting curve is a survivor curve. The D-value is the negative reciprocal of the slope of this line, representing the time required for a 1-log₁₀ reduction in the spore population.[18]

Diagram 3: A flowchart of the experimental workflow for determining spore D-values.

Conclusion and Future Directions

The presence of a high concentration of this compound in the core is the single most important factor contributing to the remarkable wet heat resistance of bacterial endospores. Its primary mechanism of action is the induction of a profound state of dehydration within the core, which immobilizes macromolecules and significantly increases the thermal energy required for their denaturation. This is supplemented by direct stabilization of proteins and DNA.

For researchers in microbiology and professionals in drug development and food safety, understanding this mechanism is paramount for designing and validating effective sterilization and decontamination strategies. While heat treatment remains a gold standard, knowledge of the CaDPA mechanism can inform the development of novel approaches that either prevent DPA accumulation during sporulation or target its function to sensitize spores to inactivation, potentially allowing for less aggressive and damaging sterilization methods.

References

- Molecular Physiological Characterization of a High Heat Resistant Spore Forming Bacillus subtilis Food Isol

- Heat Activation and Inactivation of Bacterial Spores: Is There an Overlap? (n.d.). ASM Journals.

- Bacterial spore structures and their protective role in biocide resistance. (n.d.). micropspbgmu.

- Bacterial spore physiology.pdf. (n.d.). Slideshare.

- Spores of Bacillus subtilis: their resistance to and killing by radiation, heat and chemicals. (n.d.). Journal of Applied Microbiology | Oxford Academic.

- Bacterial Spores: Structure and Spore-Forming Bacteria. (2013, April 28). Microbe Online.

- Effects of Minerals on Resistance of Bacillus subtilis Spores to Heat and Hydrost

- Variability in DPA and Calcium Content in the Spores of Clostridium Species. (n.d.). Frontiers.

- Factors Contributing to Heat Resistance of Clostridium perfringens Endospores. (n.d.). PMC - NIH.

- Sporulation Abilities and Heat Resistance of Clostridium perfringens Strains Isolated from French Food Borne Outbreaks. (n.d.). MDPI.

- Molecular Physiological Characterization of a High Heat Resistant Spore Forming Bacillus subtilis Food Isol

- Variability in DPA and Calcium Content in the Spores of Clostridium Species. (2016, November 11). PMC - NIH.

- Role of Dipicolinic Acid in the Germination, Stability, and Viability of Spores of Bacillus subtilis. (n.d.). ASM Journals.

- Assessment of Heat Resistance of Bacterial Spores from Food Product Isolates by Fluorescence Monitoring of Dipicolinic Acid Release. (n.d.). Physics and Astronomy.

- Bacterial Spore Detection and Determination by Use of Terbium Dipicolinate Photoluminescence. (n.d.).

- New Thoughts on an Old Topic: Secrets of Bacterial Spore Resistance Slowly Being Revealed. (n.d.). PubMed Central.

- Factors Affecting Heat Resistance of Clostridium Perfringens Spores. (n.d.). VIRGINIA POLYTECHNIC INSTITUTE - : NIFA Reporting Portal.

- Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins. (n.d.). PMC - PubMed Central.

- MICLAB-065 Determination of Heat Resistance of Spore Forming Organisms. (n.d.). GMP SOP.

- Determination of Heat Resistance of Spore Forming Organisms. (n.d.). GMP SOP.

Sources

- 1. Bacterial Spores: Structure and Spore-Forming Bacteria • Microbe Online [microbeonline.com]

- 2. micropspbgmu.ru [micropspbgmu.ru]

- 3. Bacterial spore physiology.pdf [slideshare.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Heat Activation and Inactivation of Bacterial Spores: Is There an Overlap? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thoughts on an Old Topic: Secrets of Bacterial Spore Resistance Slowly Being Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Variability in DPA and Calcium Content in the Spores of Clostridium Species [frontiersin.org]

- 8. Variability in DPA and Calcium Content in the Spores of Clostridium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Role of Dipicolinic Acid in Resistance and Stability of Spores of Bacillus subtilis with or without DNA-Protective α/β-Type Small Acid-Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factors Contributing to Heat Resistance of Clostridium perfringens Endospores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Factors Affecting Heat Resistance of Clostridium Perfringens Spores - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]

- 14. mdpi.com [mdpi.com]

- 15. nat.vu.nl [nat.vu.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular Physiological Characterization of a High Heat Resistant Spore Forming Bacillus subtilis Food Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gmpsop.com [gmpsop.com]

- 19. gmpsop.com [gmpsop.com]

The Central Role of Calcium Dipicolinate in the Maintenance of Bacterial Spore Dormancy: A Technical Guide

This guide provides an in-depth technical exploration of the pivotal role of calcium dipicolinate (Ca-DPA) in establishing and maintaining the profound dormancy of bacterial endospores. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core biochemical principles with field-proven experimental methodologies to offer a comprehensive understanding of this critical survival mechanism.

Introduction: The Architecture of Dormancy

Bacterial endospores represent one of the most resilient life forms known, capable of surviving extreme conditions such as heat, radiation, desiccation, and chemical insult for extended periods.[1][2] This remarkable resilience is intrinsically linked to their metabolic dormancy, a state orchestrated by a unique cellular architecture and biochemical composition. At the heart of this dormant state lies the spore core, a dehydrated protoplast containing the cell's genetic material and essential proteins.[2][3] A key and unique component of this core is a massive depot of this compound (Ca-DPA), a 1:1 chelate of calcium ions and pyridine-2,6-dicarboxylic acid (dipicolinic acid or DPA).[4][5] Ca-DPA can constitute up to 20% of the spore's dry weight and is fundamental to the maintenance of dormancy and the spore's characteristic resistance properties.[4][6]

The transition from a metabolically active vegetative cell to a dormant spore is a complex developmental process triggered by nutrient limitation. Conversely, the return to vegetative growth, known as germination, is initiated by the detection of specific germinants, leading to the rapid release of Ca-DPA, cortex hydrolysis, and core rehydration.[3][7][8] Understanding the mechanisms by which Ca-DPA enforces and maintains dormancy is therefore crucial for developing strategies to either eradicate harmful spores or harness the stability of beneficial spore-based products.

The Core Directive: How Ca-DPA Enforces Dormancy

The accumulation of high concentrations of Ca-DPA within the spore core is a masterstroke of biological engineering, directly contributing to dormancy through several interconnected mechanisms.

Core Dehydration and Reduced Molecular Mobility

The primary role of Ca-DPA in dormancy maintenance is its contribution to the profound dehydration of the spore core.[9] The accumulation of Ca-DPA displaces water, reducing the core's water content to as low as 25-50% of that in a vegetative cell. This low water environment is the principal factor behind the spore's metabolic inactivity and resistance to wet heat.[9]

-